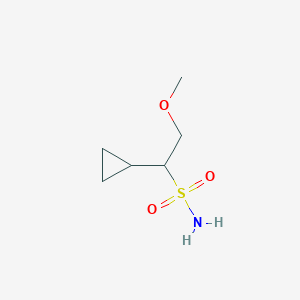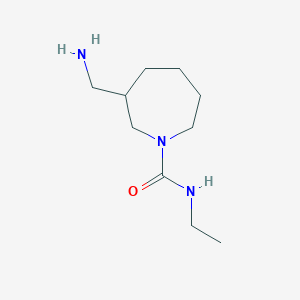![molecular formula C10H14BNO2 B13150566 7-(3-Aminopropyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13150566.png)
7-(3-Aminopropyl)benzo[c][1,2]oxaborol-1(3H)-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(3-Aminopropyl)benzo[c][1,2]oxaborol-1(3H)-ol is a boron-containing compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications in various fields, including chemistry, biology, and medicine. This compound is part of the benzo[c][1,2]oxaborole family, known for their pharmacological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Aminopropyl)benzo[c][1,2]oxaborol-1(3H)-ol typically involves the reaction of benzo[c][1,2]oxaborole with 3-aminopropylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants. The process involves heating the reactants in a suitable solvent, such as toluene or ethanol, and using a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
7-(3-Aminopropyl)benzo[c][1,2]oxaborol-1(3H)-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo[c][1,2]oxaborole oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
7-(3-Aminopropyl)benzo[c][1,2]oxaborol-1(3H)-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials, including hydrogels for wound healing.
作用机制
The mechanism of action of 7-(3-Aminopropyl)benzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets. For instance, it acts as a phosphodiesterase-4 inhibitor, binding to the enzyme’s catalytic domain and preventing the breakdown of cyclic AMP (cAMP). This inhibition leads to reduced production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects .
相似化合物的比较
Similar Compounds
Crisaborole: Another benzo[c][1,2]oxaborole derivative used in the treatment of skin conditions.
Benzo[c][1,2,5]oxadiazoles: Known for their anticancer potential.
Benzo[c][1,2,5]thiadiazoles: Also recognized for their pharmacological activities, including anticancer properties.
Uniqueness
7-(3-Aminopropyl)benzo[c][1,2]oxaborol-1(3H)-ol is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other similar compounds. Its ability to inhibit phosphodiesterase-4 with high specificity makes it a valuable compound for therapeutic applications, particularly in inflammatory diseases.
属性
分子式 |
C10H14BNO2 |
|---|---|
分子量 |
191.04 g/mol |
IUPAC 名称 |
3-(1-hydroxy-3H-2,1-benzoxaborol-7-yl)propan-1-amine |
InChI |
InChI=1S/C10H14BNO2/c12-6-2-5-8-3-1-4-9-7-14-11(13)10(8)9/h1,3-4,13H,2,5-7,12H2 |
InChI 键 |
GJFHQEOAPVQWMU-UHFFFAOYSA-N |
规范 SMILES |
B1(C2=C(CO1)C=CC=C2CCCN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Hydroxy-3-(4'-hydroxy-[1,1'-biphenyl]-4-yl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13150492.png)

![3-Ethyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B13150496.png)
![Benzyl 2-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B13150497.png)

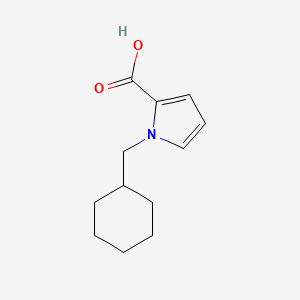
![1-[2-(Aminomethyl)cyclopentyl]prop-2-yn-1-one](/img/structure/B13150507.png)

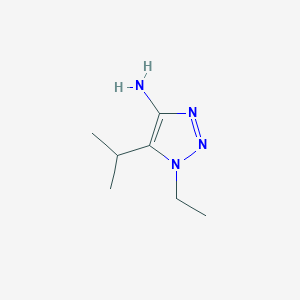

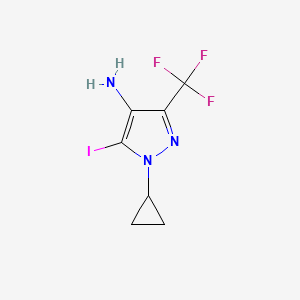
![(3-{(1R,2S,3R)-3-Hydroxy-2-[(E)-(S)-3-hydroxy-4-(3-methoxymethyl-phenyl)-but-1-enyl]-5-oxo-cyclopentylsulfanyl}-propylsulfanyl)-acetic acid](/img/structure/B13150540.png)
